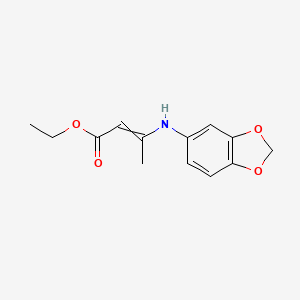
2-Butenoic acid, 3-(1,3-benzodioxol-5-ylamino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 3-(1,3-benzodioxol-5-ylamino)-, ethyl ester is a chemical compound with the molecular formula C13H15NO4. It is known for its unique structure, which includes a benzodioxole moiety and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-(1,3-benzodioxol-5-ylamino)-, ethyl ester typically involves the reaction of 3-(1,3-benzodioxol-5-ylamino)-2-butenoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-(1,3-benzodioxol-5-ylamino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-Butenoic acid, 3-(1,3-benzodioxol-5-ylamino)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-(1,3-benzodioxol-5-ylamino)-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The benzodioxole moiety can interact with various biomolecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid
- Ethyl 3-(1,3-benzodioxol-5-ylamino)but-2-enoate
- CLEFMA (4-[3,5-bis(2-chlorobezylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid)
Uniqueness
2-Butenoic acid, 3-(1,3-benzodioxol-5-ylamino)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole moiety is particularly noteworthy, as it can engage in various interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
91918-88-6 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-ylamino)but-2-enoate |
InChI |
InChI=1S/C13H15NO4/c1-3-16-13(15)6-9(2)14-10-4-5-11-12(7-10)18-8-17-11/h4-7,14H,3,8H2,1-2H3 |
InChI Key |
FHTMMKBGLHDNRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


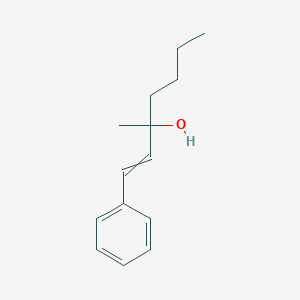

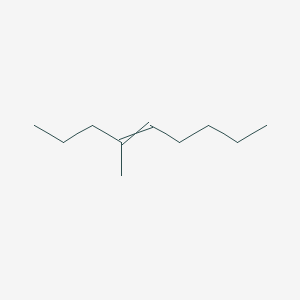
![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)
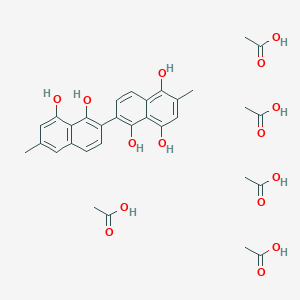
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)
![1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14360324.png)


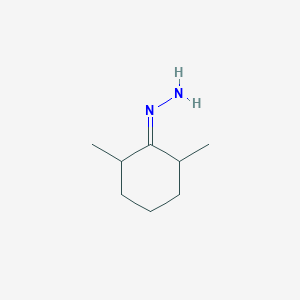
![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)

